molecular formula C9H8ClNO B13870651 3-Anilino-2-chloroprop-2-enal

3-Anilino-2-chloroprop-2-enal

Cat. No.: B13870651
M. Wt: 181.62 g/mol
InChI Key: XODOFJPDDSOVBU-UHFFFAOYSA-N
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Description

Chemical Name: 3-Anilino-2-chloroprop-2-enal CAS No.: 221615-73-2 Molecular Formula: C₃H₄ClNO Molecular Weight: 105.5 g/mol Synonyms: (Z)-3-Amino-2-chloroacrylaldehyde; 2-Propenal, 3-amino-2-chloro- .

3-Anilino-2-chloroprop-2-enal is an α,β-unsaturated aldehyde featuring an anilino (phenylamino) group at the 3-position and a chlorine substituent at the 2-position. This compound is part of a broader class of propenal derivatives, which are characterized by their conjugated enal (α,β-unsaturated aldehyde) system. The presence of electron-withdrawing (chloro) and electron-donating (anilino) groups creates unique electronic effects, influencing its reactivity in nucleophilic additions or cyclization reactions . Limited data on its synthesis suggests it may be synthesized via condensation or substitution reactions involving chloroacrolein precursors .

Properties

IUPAC Name

3-anilino-2-chloroprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8(7-12)6-11-9-4-2-1-3-5-9/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODOFJPDDSOVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-chloroprop-2-enal can be achieved through several methods. One common approach involves the reaction of aniline with 2-chloroacrolein under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Anilino-2-chloroprop-2-enal often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-chloroprop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-Anilino-2-chloroprop-2-enal include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of 3-Anilino-2-chloroprop-2-enal depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Anilino-2-chloroprop-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Anilino-2-chloroprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-anilino-2-chloroprop-2-enal to other propenal derivatives and anilino-substituted compounds are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3-Anilino-2-chloroprop-2-enal 221615-73-2 C₃H₄ClNO 105.5 2-Cl, 3-anilino, α,β-unsaturated Intermediate in organic synthesis
Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate 1185299-90-4 C₁₃H₁₃ClN₂O₃ 280.7 2-CN, 3-(5-Cl-2-MeO-anilino), ethyl ester Pharmaceutical intermediates
3-(2-Chloroanilino)propanenitrile N/A C₉H₉ClN₂ 180.6 2-Cl-anilino, nitrile group Ligand design or polymer chemistry
Ethyl (E)-3-anilino-2-cyano-3-mercapto-acrylate N/A C₁₁H₁₀N₂O₂S 246.3 3-anilino, 2-CN, 3-SH, ethyl ester Crystal engineering
4-(2-Chloroanilino)-3-phenylfuran-2(5H)-one N/A C₁₆H₁₂ClNO₂ 285.7 2-Cl-anilino, furanone ring Antimicrobial agents

Key Observations:

Substituent Effects: The chlorine atom in 3-anilino-2-chloroprop-2-enal enhances electrophilicity at the β-position, facilitating Michael additions. In contrast, cyano groups (e.g., in Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate) increase electron deficiency, promoting reactivity in cyclocondensation reactions . Anilino groups (phenylamino) in all compounds contribute to π-stacking interactions, which are critical in crystal packing and biological target binding .

Molecular Weight and Complexity: 3-Anilino-2-chloroprop-2-enal has the simplest structure (MW = 105.5), making it a versatile building block. Larger derivatives like Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate (MW = 280.7) are tailored for specific medicinal chemistry applications due to their extended conjugation and functional diversity .

Biological Relevance: While 3-anilino-2-chloroprop-2-enal lacks direct biological data, structurally related compounds (e.g., 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one) exhibit antimicrobial activity, suggesting that chloro-anilino motifs may serve as pharmacophores .

Synthetic Utility: The α,β-unsaturated system in propenals enables diverse transformations. For example, 3-anilino-2-chloroprop-2-enal could act as a dienophile in Diels-Alder reactions, whereas cyano-substituted analogs (e.g., Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate) are precursors for heterocyclic scaffolds .

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